

Gp100 (25-33) Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Gp100 (25-33), human

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An In-depth Examination of the Gp100 (25-33) Peptide Sequence, Structure, and Immunological Significance

This technical guide provides a comprehensive overview of the Gp100 (25-33) peptide, a key epitope in cancer immunotherapy research, particularly in the context of melanoma. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the peptide's sequence, structure, and its interaction with the major histocompatibility complex (MHC), alongside relevant experimental protocols.

Peptide Sequence and Variants

The Gp100 (25-33) peptide is a nonapeptide derived from the glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL or Pmel 17. This protein is a lineage-specific antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The two primary variants of this peptide used in research are the human and mouse orthologs, which differ in their amino acid sequences at the N-terminus.

Table 1: Amino Acid Sequences of Human and Mouse Gp100 (25-33) Peptides

Species	Amino Acid Sequence (N-terminus to C-terminus)	One-Letter Code
Human	Lys-Val-Pro-Arg-Asn-Gln-Asp- Trp-Leu	KVPRNQDWL
Mouse	Glu-Gly-Ser-Arg-Asn-Gln-Asp- Trp-Leu	EGSRNQDWL

The human Gp100 (25-33) peptide has been shown to be a more potent immunogen in the context of the mouse H-2Db MHC class I molecule compared to its murine counterpart.^[1] This enhanced immunogenicity is attributed to its higher binding affinity for H-2Db.^{[1][2]}

Structural Characteristics

The primary structure of the Gp100 (25-33) peptide is defined by its amino acid sequence. While detailed 3D structural information of the isolated peptide is not extensively available, the conformation of the peptide when bound to the H-2Db MHC class I molecule has been elucidated through X-ray crystallography.^[3]

Studies have revealed that the overall conformation of different Gp100 (25-33) peptide variants (including the human KVP and mouse EGS sequences) within the H-2Db binding cleft is largely conserved.^[3] The peptides adopt a canonical extended conformation, with key anchor residues interacting with specific pockets within the MHC binding groove. For H-2Db, the primary anchor residues are typically at position 5 (Asparagine, N) and the C-terminus at position 9 (Leucine, L).

The differences in the N-terminal residues between the human and mouse peptides, while not primary anchor residues, significantly influence the stability of the peptide-MHC complex.

Quantitative Data: MHC Binding Affinity

The affinity of the Gp100 (25-33) peptide for the H-2Db MHC class I molecule is a critical determinant of its immunogenicity. The human variant exhibits a significantly higher binding affinity compared to the mouse variant.

Table 2: Comparative MHC Binding Data for Gp100 (25-33) Peptides to H-2Db

Peptide Variant	Method	Finding	Reference
Human (KVPRNQDWL) vs. Mouse (EGSRNQDWL)	MHC Stabilization Assay	~100-fold lower concentration of human peptide required for 50% stabilization of H-2Db on RMA-S cells.	
Human (KVPRNQDWL) vs. Mouse (EGSRNQDWL)	T-cell Activation (IFN- γ release)	~1000-fold lower concentration of human peptide required for half-maximal IFN- γ release.	
Modified Mouse (EGPRNQDWL)	Surface Plasmon Resonance (SPR)	Dissociation constant (KD) of 8000 nM for binding of the pMel TCR to the peptide/H-2Db complex.	

Experimental Protocols

This section outlines the methodologies for key experiments involving the Gp100 (25-33) peptide.

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Gp100 (25-33) peptides are typically synthesized using an automated peptide synthesizer following the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

- **Resin Preparation:** A suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) is swelled in a solvent such as N,N-dimethylformamide (DMF).

- **Fmoc Deprotection:** The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) and added to the resin to form the peptide bond. The completion of the coupling reaction can be monitored by a colorimetric test such as the Kaiser test.
- **Washing:** The resin is thoroughly washed with DMF to remove excess reagents and by-products.
- **Repeat Cycles:** Steps 2-4 are repeated for each amino acid in the sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
- **Precipitation and Lyophilization:** The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilized.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude lyophilized peptide is purified by RP-HPLC.

- **Column:** A C18 column is commonly used.
- **Solvents:**
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- **Gradient:** A linear gradient of increasing concentration of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
- **Detection:** The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

- **Fraction Collection and Analysis:** Fractions containing the purified peptide are collected, and their purity is confirmed by analytical RP-HPLC and mass spectrometry.
- **Lyophilization:** The pure fractions are pooled and lyophilized to obtain the final peptide product.

MHC Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient cell lines like RMA-S.

- **Cell Culture:** RMA-S cells are cultured overnight at a reduced temperature (e.g., 26°C) to promote the surface expression of unstable, empty MHC class I molecules.
- **Peptide Incubation:** The cells are washed and incubated with various concentrations of the Gp100 (25-33) peptide for several hours at the reduced temperature.
- **Thermal Challenge:** The cells are then shifted to 37°C for a few hours to induce the dissociation of unstable peptide-MHC complexes.
- **Staining:** The cells are stained with a fluorescently labeled monoclonal antibody specific for the H-2Db molecule.
- **Flow Cytometry:** The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI in the presence of the peptide compared to the no-peptide control indicates stabilization of the MHC molecules on the cell surface.

T-Cell Activation Assay (IFN-γ ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting T cells.

- **Plate Coating:** An ELISpot plate is coated with a capture antibody specific for IFN-γ overnight at 4°C.
- **Blocking:** The plate is washed and blocked with a suitable blocking buffer (e.g., RPMI medium with 10% fetal bovine serum) to prevent non-specific binding.

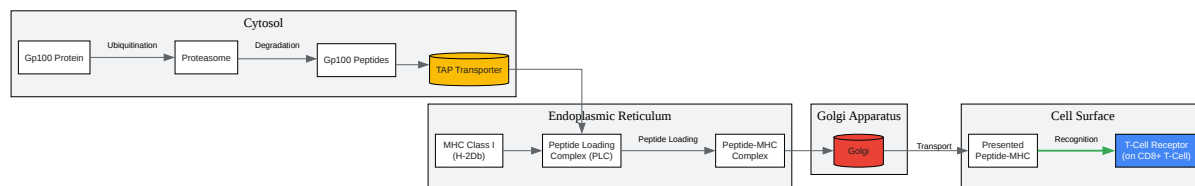
- **Cell Plating:** Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals or patients are added to the wells.
- **Peptide Stimulation:** The Gp100 (25-33) peptide is added to the wells at various concentrations to stimulate the T cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA) are included.
- **Incubation:** The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.
- **Detection:** The cells are removed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).
- **Spot Development:** A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.
- **Analysis:** The plate is washed and dried, and the spots, each representing a single IFN-γ-secreting cell, are counted using an ELISpot reader.

Signaling Pathways and Experimental Workflows

The interaction of the Gp100 (25-33) peptide presented on an H-2Db molecule with its cognate T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation.

MHC Class I Antigen Processing and Presentation Pathway

The Gp100 protein, like other intracellular proteins, is processed through the endogenous pathway for presentation on MHC class I molecules.

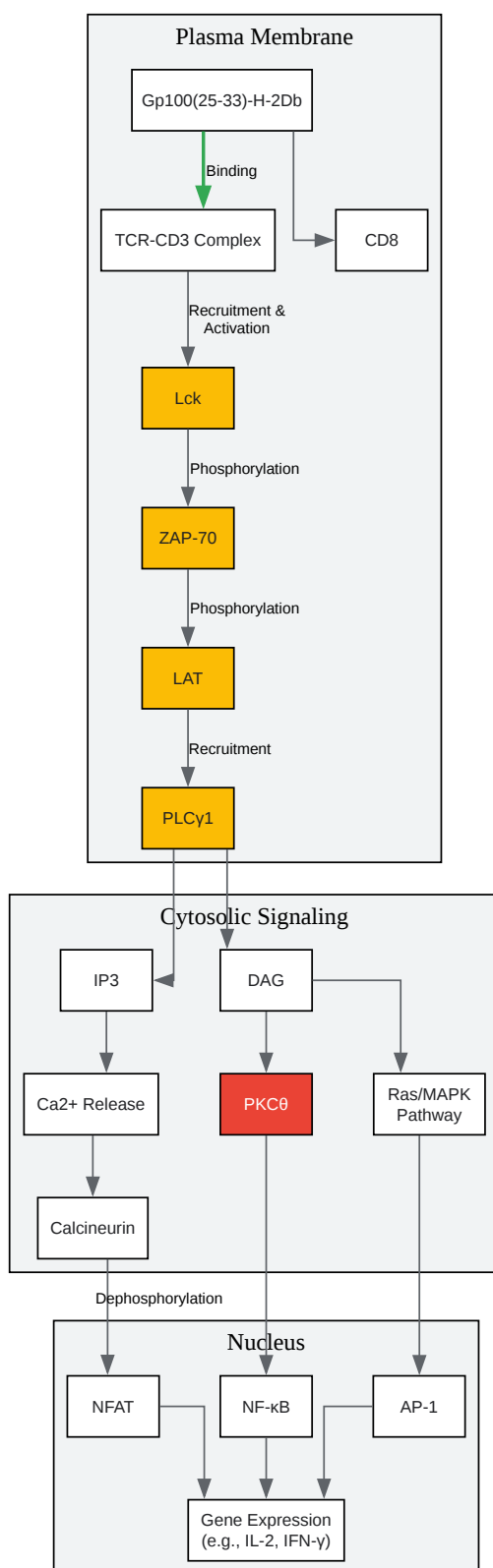


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Caption: MHC Class I processing and presentation of Gp100.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the Gp100 (25-33)-H-2Db complex, the TCR initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions.

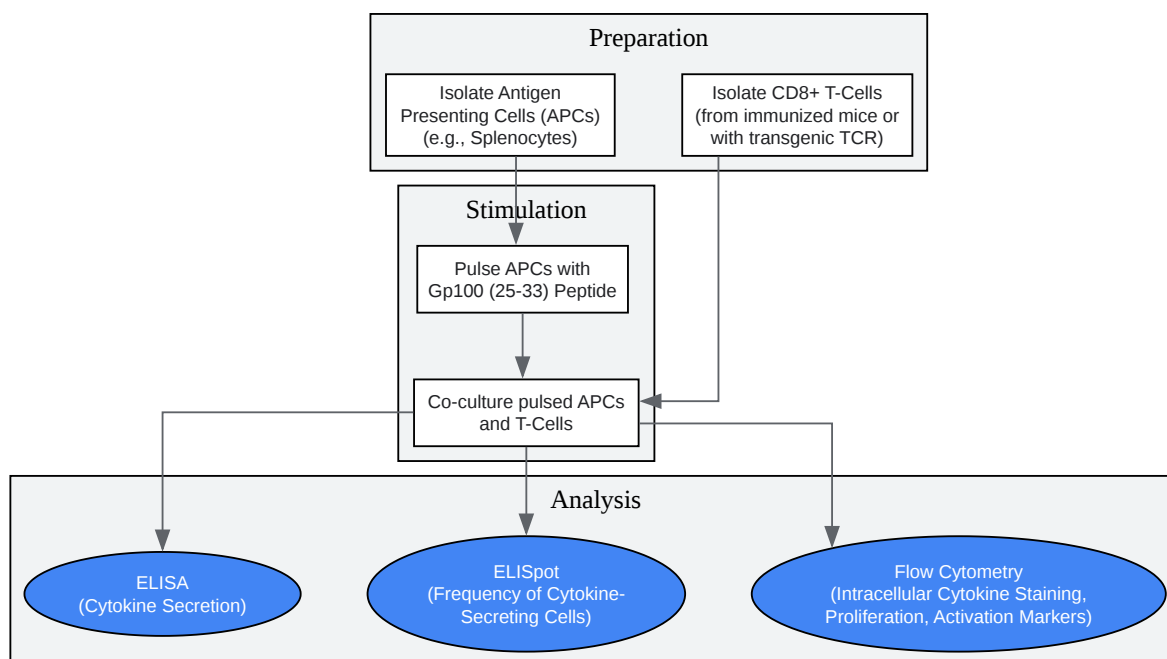


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Caption: TCR signaling cascade upon Gp100 recognition.

Experimental Workflow for T-Cell Activation Analysis

The following diagram illustrates a typical workflow for assessing T-cell activation in response to the Gp100 (25-33) peptide.



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Caption: Workflow for Gp100-specific T-cell activation.

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